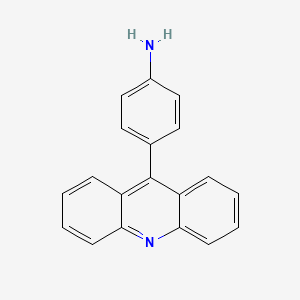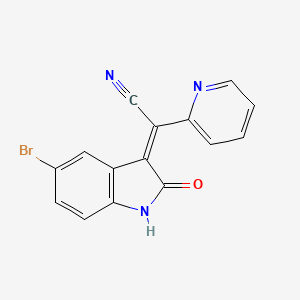![molecular formula C20H18N6S B10802308 [(Z)-[3-(1-methylindol-3-yl)-1-phenylpyrazol-4-yl]methylideneamino]thiourea](/img/structure/B10802308.png)
[(Z)-[3-(1-methylindol-3-yl)-1-phenylpyrazol-4-yl]methylideneamino]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(Z)-[3-(1-methylindol-3-yl)-1-phenylpyrazol-4-yl]methylideneamino]thiourea is a complex organic compound that features an indole moiety, a pyrazole ring, and a thiourea group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[3-(1-methylindol-3-yl)-1-phenylpyrazol-4-yl]methylideneamino]thiourea typically involves the condensation of 1-methylindole-3-carboxaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the reaction of the pyrazole derivative with thiourea under basic conditions to yield the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
[(Z)-[3-(1-methylindol-3-yl)-1-phenylpyrazol-4-yl]methylideneamino]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
科学的研究の応用
[(Z)-[3-(1-methylindol-3-yl)-1-phenylpyrazol-4-yl]methylideneamino]thiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of [(Z)-[3-(1-methylindol-3-yl)-1-phenylpyrazol-4-yl]methylideneamino]thiourea involves its interaction with specific molecular targets. The indole and pyrazole rings can interact with enzymes and receptors, modulating their activity. The thiourea group can form hydrogen bonds with biological macromolecules, enhancing binding affinity and specificity .
類似化合物との比較
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Pyrazole Derivatives: Compounds like 1-phenyl-3-methyl-5-pyrazolone and celecoxib contain the pyrazole ring and are used in medicinal chemistry.
Thiourea Derivatives: Thiourea itself and its derivatives, such as phenylthiourea, are known for their diverse chemical reactivity.
Uniqueness
[(Z)-[3-(1-methylindol-3-yl)-1-phenylpyrazol-4-yl]methylideneamino]thiourea is unique due to the combination of the indole, pyrazole, and thiourea functionalities in a single molecule
特性
分子式 |
C20H18N6S |
|---|---|
分子量 |
374.5 g/mol |
IUPAC名 |
[(Z)-[3-(1-methylindol-3-yl)-1-phenylpyrazol-4-yl]methylideneamino]thiourea |
InChI |
InChI=1S/C20H18N6S/c1-25-13-17(16-9-5-6-10-18(16)25)19-14(11-22-23-20(21)27)12-26(24-19)15-7-3-2-4-8-15/h2-13H,1H3,(H3,21,23,27)/b22-11- |
InChIキー |
LFFFLFFNQAENNC-JJFYIABZSA-N |
異性体SMILES |
CN1C=C(C2=CC=CC=C21)C3=NN(C=C3/C=N\NC(=S)N)C4=CC=CC=C4 |
正規SMILES |
CN1C=C(C2=CC=CC=C21)C3=NN(C=C3C=NNC(=S)N)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-phenyl-2,3-diazatetracyclo[7.6.1.05,16.010,15]hexadecan-4-one](/img/structure/B10802235.png)

![9-[4-(Benzyloxy)phenyl]-3,3,6,6-tetramethyl-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione](/img/structure/B10802239.png)
![6-[2-(2-chlorophenyl)-2-oxoethyl]sulfanyl-2H-1,2,4-triazine-3,5-dione](/img/structure/B10802241.png)

![3-[3-(4-fluorophenyl)-4-[(Z)-(5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-ylidene)methyl]pyrazol-1-yl]propanenitrile](/img/structure/B10802261.png)






![1-(4-Ethoxyphenyl)-3-[4-(4-fluorophenyl)piperazino]-1-propanone](/img/structure/B10802302.png)
![2-Benzoyl-6-(2,5-dimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B10802311.png)
